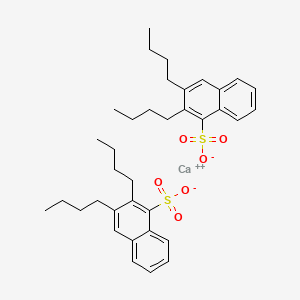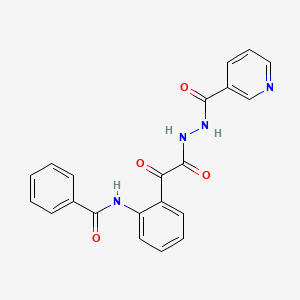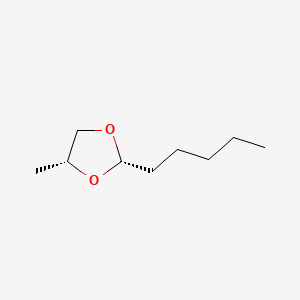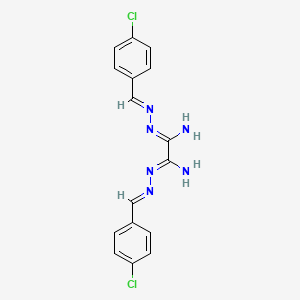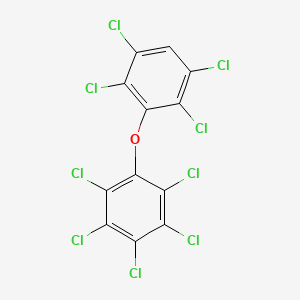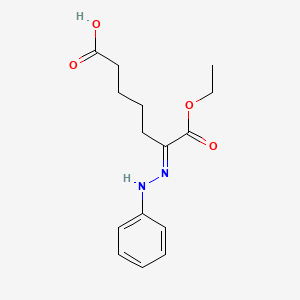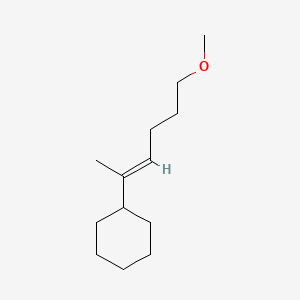
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate is an organic compound that belongs to the class of diazenecarboxylates. This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a diazenecarboxylate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate typically involves the reaction of ethyl diazenecarboxylate with an appropriate acetyloxy-substituted precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and may require the presence of a catalyst or a base to facilitate the reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazenecarboxylate moiety to amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate involves its interaction with specific molecular targets. The diazenecarboxylate moiety can participate in redox reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Ethyl diazenecarboxylate: A simpler analog without the acetyloxy group.
Methyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl 2-(1-hydroxy-1-methylethyl)diazenecarboxylate: A related compound with a hydroxy group instead of an acetyloxy group.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and diazenecarboxylate groups, which confer distinct reactivity and potential applications. Its structural features allow for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
6971-81-9 |
|---|---|
分子式 |
C8H14N2O4 |
分子量 |
202.21 g/mol |
IUPAC名 |
2-[(E)-ethoxycarbonyldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C8H14N2O4/c1-5-13-7(12)9-10-8(3,4)14-6(2)11/h5H2,1-4H3/b10-9+ |
InChIキー |
JVRRYCCNWITMTO-MDZDMXLPSA-N |
異性体SMILES |
CCOC(=O)/N=N/C(C)(C)OC(=O)C |
正規SMILES |
CCOC(=O)N=NC(C)(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





